molecular formula C10H16N2O B2462095 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde CAS No. 1020519-11-2

3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde

Cat. No.: B2462095
CAS No.: 1020519-11-2
M. Wt: 180.251
InChI Key: QQKZBHXBLASRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of two methyl groups and an isobutyl group attached to the pyrazole ring, along with an aldehyde functional group.

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, such as 3,5-dimethylpyrazole, have been used as blocking agents for isocyanates . This suggests that the compound may interact with isocyanates or related molecules in biological systems.

Mode of Action

It is known that 3,5-dimethylpyrazole acts as a blocking agent for isocyanates . This suggests that the compound may interact with its targets by blocking their activity, thereby preventing them from participating in their usual biochemical reactions.

Biochemical Pathways

Given its potential role as a blocking agent for isocyanates , it may impact pathways involving these compounds. Isocyanates are involved in various biological processes, including the synthesis of polyurethane polymers and certain pharmaceuticals.

Result of Action

Given its potential role as a blocking agent for isocyanates , it may prevent these compounds from participating in their usual biochemical reactions, thereby altering cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with an aldehyde precursor, such as isobutyraldehyde, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis, and purification steps, such as distillation or recrystallization, are employed to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the aldehyde group and the isobutyl group distinguishes it from other pyrazole derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKZBHXBLASRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.